N-(3-fluorocyclobutyl)formamide
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Overview
Description
N-(3-fluorocyclobutyl)formamide is a chemical compound with the molecular formula C5H8FNO It is a formamide derivative where the formamide group is attached to a 3-fluorocyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorocyclobutyl)formamide typically involves the formylation of 3-fluorocyclobutylamine. One common method is the reaction of 3-fluorocyclobutylamine with formic acid under solvent-free conditions. This reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfonated rice husk ash (RHA-SO3H) can be employed to promote the reaction and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorocyclobutyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The fluorine atom on the cyclobutyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
N-(3-fluorocyclobutyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-fluorocyclobutyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom on the cyclobutyl ring can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorocyclobutyl)formamide
- N-(3-bromocyclobutyl)formamide
- N-(3-methylcyclobutyl)formamide
Uniqueness
N-(3-fluorocyclobutyl)formamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C5H8FNO |
---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
N-(3-fluorocyclobutyl)formamide |
InChI |
InChI=1S/C5H8FNO/c6-4-1-5(2-4)7-3-8/h3-5H,1-2H2,(H,7,8) |
InChI Key |
PNXCFMZSIYMVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)NC=O |
Origin of Product |
United States |
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